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Compound of Interest
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Cat. No.: B15604191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bromodomain inhibitor SGC-CBP30 with

other well-established BET inhibitors, focusing on its selectivity profile against the BET

(Bromodomain and Extra-Terminal) family of proteins. The information presented is supported

by experimental data to aid researchers in making informed decisions for their studies.

Executive Summary
SGC-CBP30 is a potent and highly selective inhibitor of the bromodomains of the

transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300. In

contrast, inhibitors such as JQ1 and I-BET762 exhibit broader selectivity across the BET family

members (BRD2, BRD3, BRD4, and BRDT). This guide details the quantitative differences in

binding affinity and selectivity, outlines the experimental protocols used for their determination,

and provides visual representations of these relationships.

Data Presentation: Quantitative Selectivity Profile
The following table summarizes the binding affinities (expressed as dissociation constants, Kd,

or half-maximal inhibitory concentrations, IC50) of SGC-CBP30, JQ1, and I-BET762 against

various bromodomains. Lower values indicate higher potency.
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Target
Bromodomain

SGC-CBP30 JQ1
I-BET762
(Molibresib)

CBP
21 nM (Kd)[1][2][3], 26

nM (Kd)
>10,000 nM (IC50)[4]

No significant

activity[3][5]

EP300 32 nM (Kd)[1][2] Not Available
No significant

activity[3][5]

BRD2 (BD1)
Weak binding (ΔTm =

0.9 °C)

128 nM (Kd)[5], 76.9

nM (IC50)

32.5 nM (IC50)[5],

50.5-61.3 nM (Kd)[6]

BRD2 (BD2)
Weak binding (ΔTm =

1.4 °C)
32.6 nM (IC50)[5] Not Available

BRD3 (BD1)
Weak binding (ΔTm =

1.9 °C)
59.5 nM (Kd)

42.4 nM (IC50)[5],

50.5-61.3 nM (Kd)[6]

BRD3 (BD2)
Weak binding (ΔTm =

1.2 °C)
82 nM (Kd) Not Available

BRD4 (BD1) 885 nM (Kd)
~50 nM (Kd)[7][8], 77

nM (IC50)[4]

36.1 nM (IC50)[5],

50.5-61.3 nM (Kd)[6]

BRD4 (BD2)
Weak binding (ΔTm =

1.0 °C)

~90 nM (Kd)[7][8], 33

nM (IC50)[4]
Not Available

BRDT (BD1)
No significant shift

(ΔTm = 0.0 °C)
190 nM (Kd) Not Available

Note: ΔTm (change in melting temperature) values for SGC-CBP30 indicate the degree of

protein stabilization upon ligand binding, with larger shifts suggesting stronger interactions. The

data clearly illustrates that SGC-CBP30 is highly selective for CBP/EP300, with significantly

weaker affinity for the BET bromodomains. In contrast, JQ1 and I-BET762 are potent inhibitors

of the BET family.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
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Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the

determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters

(enthalpy ΔH and entropy ΔS).

Objective: To determine the dissociation constant (Kd) of an inhibitor to a bromodomain.

Materials:

Purified bromodomain protein (e.g., 10-50 µM) in ITC buffer (e.g., degassed PBS or

HEPES).

Test inhibitor (e.g., 100-500 µM) dissolved in the same degassed ITC buffer.

Isothermal Titration Calorimeter.

Procedure:

Thoroughly dialyze the purified protein against the ITC buffer to ensure buffer matching.

Prepare the inhibitor solution in the final dialysis buffer.

Degas both the protein and inhibitor solutions to prevent bubble formation.

Load the protein solution into the sample cell of the calorimeter.

Load the inhibitor solution into the injection syringe.

Perform a series of small, sequential injections of the inhibitor into the protein solution while

monitoring the heat changes.

A control experiment is performed by injecting the inhibitor into the buffer alone to determine

the heat of dilution.

The raw data, consisting of heat pulses for each injection, is integrated and corrected for the

heat of dilution.
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The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding

model) to determine the Kd, stoichiometry, and enthalpy of binding.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)
AlphaScreen is a bead-based proximity assay used to measure the disruption of a protein-

protein interaction, making it suitable for high-throughput screening of inhibitors.

Objective: To determine the IC50 of an inhibitor by measuring its ability to disrupt the interaction

between a bromodomain and an acetylated histone peptide.

Materials:

GST-tagged bromodomain protein (e.g., BRD4-BD1).

Biotinylated acetylated histone peptide (e.g., H4 tetra-acetylated).

AlphaLISA Glutathione (GSH) Acceptor beads.

AlphaScreen Streptavidin Donor beads.

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

Test inhibitor serially diluted in DMSO.

384-well OptiPlate.

Procedure:

Prepare a master mix containing the GST-tagged bromodomain protein and the biotinylated

histone peptide in the assay buffer.

Dispense the master mix into the wells of a 384-well plate.

Add a small volume (e.g., 100 nL) of the serially diluted test inhibitor or DMSO (vehicle

control) to the respective wells.
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Incubate the plate at room temperature for approximately 30 minutes to allow the inhibitor to

bind to the bromodomain.

Prepare a solution of AlphaLISA GSH Acceptor beads in assay buffer and add it to each well.

These beads will bind to the GST-tagged bromodomain.

Incubate for 60 minutes at room temperature in the dark.

Prepare a solution of AlphaScreen Streptavidin Donor beads in assay buffer and add it to

each well. These beads will bind to the biotinylated histone peptide.

Incubate for another 60 minutes at room temperature in the dark.

Read the plate on an AlphaScreen-capable microplate reader. When the donor and acceptor

beads are in close proximity (i.e., when the bromodomain is bound to the histone peptide), a

luminescent signal is generated.

The data is used to generate a dose-response curve, and the IC50 value is calculated.

Differential Scanning Fluorimetry (DSF) / Thermal Shift
Assay
DSF measures the thermal stability of a protein by monitoring its unfolding as a function of

temperature. Ligand binding typically stabilizes the protein, resulting in an increase in its

melting temperature (Tm).

Objective: To assess the binding of an inhibitor to a bromodomain by measuring the change in

the protein's melting temperature (ΔTm).

Materials:

Purified bromodomain protein.

Fluorescent dye (e.g., SYPRO Orange).

Test inhibitor.

Real-Time PCR instrument.
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PCR plates.

Procedure:

Prepare a reaction mixture containing the purified protein, the fluorescent dye, and either the

test inhibitor or a vehicle control (e.g., DMSO) in a suitable buffer.

Dispense the reaction mixture into the wells of a PCR plate.

Seal the plate and place it in a Real-Time PCR instrument.

Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C)

while continuously monitoring the fluorescence.

The fluorescent dye binds to the hydrophobic regions of the protein that become exposed as

it unfolds, leading to an increase in fluorescence.

A melting curve is generated by plotting fluorescence intensity against temperature.

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded,

corresponding to the midpoint of the transition in the melting curve.

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein

in the presence of the vehicle control from the Tm in the presence of the inhibitor. A positive

ΔTm indicates that the inhibitor binds to and stabilizes the protein.

Visualizations
The following diagrams illustrate the selectivity profiles and experimental workflows described

in this guide.
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Caption: Comparative selectivity of SGC-CBP30 and Pan-BET inhibitors.
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Caption: Workflow diagrams for key selectivity screening assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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